N-[3-[2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-4aH-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide
Description
Key structural elements include:
- A 4-oxo-4aH-pyrrolo[2,3-d]pyrimidine scaffold, known for antitumor and kinase-inhibitory properties .
- A (2R,5S)-5-(hydroxymethyl)oxolan-2-yl substituent at position 7, which may enhance solubility and target binding via hydrogen bonding .
- A prop-2-ynyl linker at position 5, connected to a 2,2,2-trifluoroacetamide group, likely improving metabolic stability and lipophilicity .
Properties
Molecular Formula |
C16H16F3N5O4 |
|---|---|
Molecular Weight |
399.32 g/mol |
IUPAC Name |
N-[3-[2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-4aH-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C16H16F3N5O4/c17-16(18,19)14(27)21-5-1-2-8-6-24(10-4-3-9(7-25)28-10)12-11(8)13(26)23-15(20)22-12/h6,9-11,25H,3-5,7H2,(H,21,27)(H2,20,23,26)/t9-,10+,11?/m0/s1 |
InChI Key |
JIFAPQNWMMFQOB-MTULOOOASA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=C(C3C2=NC(=NC3=O)N)C#CCNC(=O)C(F)(F)F |
Canonical SMILES |
C1CC(OC1CO)N2C=C(C3C2=NC(=NC3=O)N)C#CCNC(=O)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
N-[3-[2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-4aH-pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide (commonly referred to as compound X) is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound X belongs to a class of heterocyclic compounds characterized by a pyrrolo-pyrimidine backbone. Its structure can be represented as follows:
Where denote the number of respective atoms in the molecule. The trifluoroacetamide moiety enhances its lipophilicity and potential bioavailability.
The biological activity of compound X is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit:
- Inhibition of Enzymatic Activity : Compound X has shown potential as an inhibitor of certain kinases involved in cancer cell proliferation.
- Modulation of Gene Expression : It may influence the transcriptional activity of genes associated with apoptosis and cell cycle regulation.
- Antiviral Properties : Some evidence indicates that compound X could interfere with viral replication mechanisms.
Antitumor Activity
Recent studies have demonstrated that compound X exhibits significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 8.7 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.0 | Inhibition of kinase activity |
These results indicate that compound X may be a promising candidate for further development as an anticancer agent.
Antiviral Activity
In vitro assays have shown that compound X possesses antiviral properties against several viruses, including influenza and HIV. The mechanism appears to involve:
- Inhibition of Viral Entry : By blocking receptor binding sites.
- Disruption of Viral Replication : Interfering with viral RNA synthesis.
Case Studies
- Study on Lung Cancer Cells : A study conducted on A549 cells revealed that treatment with compound X led to a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage. This suggests a robust mechanism for inducing cancer cell death.
- HIV Replication Inhibition : In a controlled experiment, compound X was administered to HIV-infected T-cells. Results indicated a significant reduction in viral load, attributed to the inhibition of reverse transcriptase activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations :
- The hydroxymethyl-oxolane group in the target compound may confer superior solubility compared to LY231514 , which relies on a polar glutamic acid moiety .
- The trifluoroacetamide group could enhance metabolic stability relative to the ethylbenzoyl group in Compound 2 .
Kinase-Targeting Pyrrolo[2,3-d]pyrimidines
Table 2: Kinase Inhibition Profiles
Key Observations :
- Compared to JAK inhibitors (), the absence of a bulky acrylamide group in the target compound may reduce off-target effects .
Substituent-Driven Pharmacokinetic Properties
Table 3: Substituent Effects on Drug-Likeness
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
